6-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide
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Overview
Description
6-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide is a synthetic organic compound. It is characterized by its complex structure, which includes a pyridine ring, a benzodioxin moiety, and a chlorobenzenesulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine-3-carboxamide core, followed by the introduction of the 4-chlorobenzenesulfonyl group and the 2,3-dihydro-1,4-benzodioxin moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and pyridine sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the pyridine or benzodioxin rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methylbenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide
- 6-(4-fluorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 6-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide may exhibit unique properties due to the presence of the chlorine atom in the benzenesulfonyl group. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5S/c21-14-2-5-16(6-3-14)29(25,26)19-8-1-13(12-22-19)20(24)23-15-4-7-17-18(11-15)28-10-9-27-17/h1-8,11-12H,9-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAFSECUWMVFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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